![molecular formula C9H6N4O2 B182209 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione CAS No. 127801-83-6](/img/structure/B182209.png)
1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione is a heterocyclic compound that features a fused ring system incorporating both pyridazine and quinazoline moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates and improve yields.
Metal-Catalyzed Reactions: Using transition metal catalysts to facilitate the formation of the heterocyclic core.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the heterocyclic core.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the nature of the substituents and the reaction conditions.
Scientific Research Applications
1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione can be compared with other similar compounds, such as:
Pyridazine Derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Quinazoline Derivatives: Widely studied for their anticancer, anti-inflammatory, and antibacterial activities.
The uniqueness of this compound lies in its fused ring system, which combines the properties of both pyridazine and quinazoline, potentially leading to novel biological activities and applications.
Properties
IUPAC Name |
2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraene-4,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-8-4-2-1-3-5-6(4)7(12-13-8)11-9(15)10-5/h1-3H,(H,13,14)(H2,10,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJQZOCJROWRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=O)NC3=NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562508 |
Source


|
| Record name | 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127801-83-6 |
Source


|
| Record name | 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

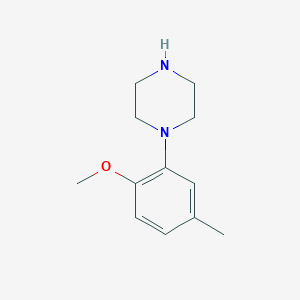

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
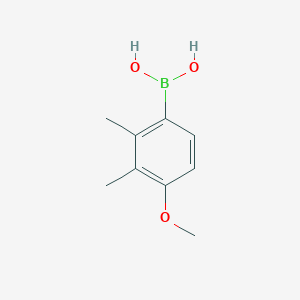
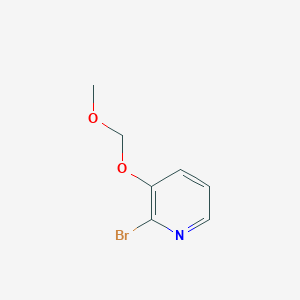


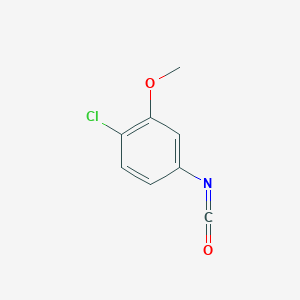

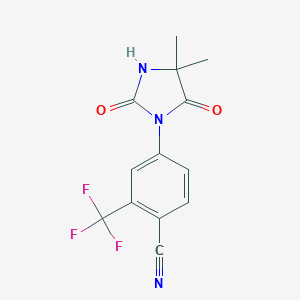
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
